molecular formula C12H13NO5S B5515059 ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate

ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate

Cat. No.: B5515059
M. Wt: 283.30 g/mol
InChI Key: XRHNRZAAXVKGNS-UHFFFAOYSA-N
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Description

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate (CAS: 7501-64-6) is a benzoisothiazolone derivative characterized by a 1,2-benzothiazol-3-one core modified with a 1,1-dioxido sulfone group and an ethyl propanoate side chain. Its molecular formula is C₁₂H₁₃NO₅S (MW: 283.30 g/mol) . It is structurally related to saccharin derivatives and has been explored in medicinal chemistry for enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name

ethyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-2-18-11(14)7-8-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHNRZAAXVKGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate typically involves the condensation of 2-aminobenzenesulfonamide with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxide or sulfide derivatives.

Scientific Research Applications

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The Cambridge Structural Database (CSD) identifies three closely related benzoisothiazolone derivatives:

Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate (Ranganathan et al., 2002): Features a methyl ester and a hydroxyl group on the propanoate chain. The hydroxyl group enhances hydrogen-bonding capacity compared to the ethyl ester analogue.

2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (Wang et al., 2011): Replaces the propanoate chain with a shorter acetic acid group, increasing polarity (PSA > 90 Ų). Demonstrated stronger crystallographic planarity in the isothiazolinone ring .

2-Phenethylbenzo[d]isothiazol-3(2H)-one (Kim et al., 1996):

  • Substitutes the ester group with a phenethyl moiety , significantly boosting hydrophobicity (LogP ~3.5).
  • Used in antifungal studies due to enhanced membrane permeability .
Table 1: Structural and Physicochemical Comparisons
Compound Substituent LogP PSA (Ų) Key Applications Reference
Ethyl 3-(1,1-dioxido-3-oxo-...)propanoate Ethyl propanoate 1.80 80.75 Enzyme inhibition
Methyl 2-hydroxy-2-(3-oxo...)propanoate Methyl ester + –OH 0.95 95.20 Crystallography studies
2-(3-Oxobenzo[d]isothiazol-2-yl)acetic acid Acetic acid -0.30 105.10 Antibacterial agents
2-Phenethylbenzo[d]isothiazol-3-one Phenethyl 3.50 45.30 Antifungal agents

Ester Variants and Derivatives

  • Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate (CAS: 100615-48-3): Differs only in the methyl ester group instead of ethyl. Lower molecular weight (MW: 269.28 g/mol) and slightly reduced LogP (1.65), making it more water-soluble .
  • Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate :
    • Features a propyl ester and lacks the sulfone group (1,1-dioxido).
    • Used in antibacterial studies, with reduced electron-withdrawing effects compared to sulfone-containing analogues .
Table 2: Ester Chain Impact on Properties
Compound Ester Group Sulfone (1,1-Dioxido) LogP Key Biological Activity Reference
Ethyl 3-(1,1-dioxido-3-oxo-...)propanoate Ethyl Yes 1.80 Carbonic anhydrase inhibition
Methyl analogue Methyl Yes 1.65 Under investigation
Propyl 3-oxo-...carboxylate Propyl No 2.10 Antibacterial

Sulfonate and Acid Derivatives

  • Sodium 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propane-1-sulfonate (SAPS) :
    • Replaces the ethyl ester with a sulfonate group , drastically increasing water solubility.
    • Used in industrial applications as a stabilizer due to ionic character .
  • [1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl]acetic acid (PDB: 5clu): Binds directly to zinc in carbonic anhydrase II, demonstrating higher inhibitory potency (Ki < 10 nM) than ethyl propanoate derivatives .

Biological Activity

Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C10H9NO5S
  • Molecular Weight : 255.247 g/mol
  • CAS Number : 83747-21-1

The structure includes a benzothiazole moiety, which is associated with various biological activities, and an ethyl ester functional group that may enhance its solubility and bioavailability.

Antibacterial and Antifungal Properties

Research has shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For instance, studies by Taubert et al. (2002) indicated that 1,2-benzisothiazolone derivatives possess high antibacterial and antifungal activity against a range of pathogens . this compound is hypothesized to share similar properties due to its structural similarities with these active compounds.

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways. The presence of the dioxido and oxo functional groups in this compound may contribute to its reactivity and ability to form complexes with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole precursors with ethyl propanoate under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Study on Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity. The study utilized disk diffusion methods to assess the effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition for compounds containing the benzothiazole ring .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus18
This compoundE. coli15

Structure–Activity Relationship (SAR)

Research has also focused on the structure–activity relationship (SAR) of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can lead to enhanced biological activity. For instance, substituents that increase lipophilicity have been correlated with improved membrane permeability and bioactivity .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/DataInterpretationReference
IR1734 cm⁻¹, 1340 cm⁻¹Ester C=O and S=O stretching
¹H NMR (CDCl₃)δ 4.00–4.08 (m, NCH₂/OCH₂)Ethoxy and benzothiazole protons
¹³C NMRδ 168.7 (C=O ester)Carbonyl connectivity

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation PathwayHalf-LifeMitigation StrategyReference
pH 2.0, 25°CSulfone hydrolysis2.3 hNeutral buffer storage
pH 12.0, 25°CEster cleavage1.5 hAvoid alkaline media
80°C, dry stateThermal decomposition48 hLyophilize; store at −20°C

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